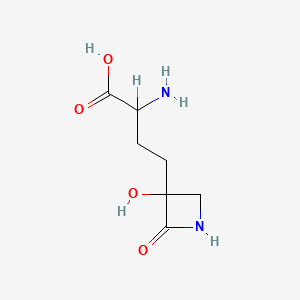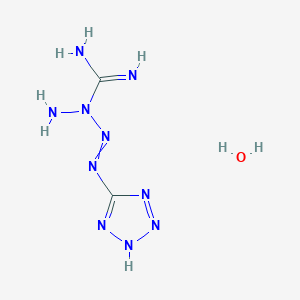
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Descripción general
Descripción
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, also known as this compound, is a useful research compound. Its molecular formula is C26H38N2O4 and its molecular weight is 442.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Complexation with Metal Ions
- Synthesis and Characterization of Metal Complexes : This compound has been used to synthesize and characterize complexes with various metal ions like Na+, K+, Ca2+, Ba2+, Sr2+, and Pb2+. These complexes are prepared using perchlorate salts and investigated using Elemental Analysis and Infrared (IR) spectroscopy (Temel, Hoşgören, & Boybay, 2002).
Structural Analysis
- New Phase Determination : A study identified a new phase of 7,16-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, analyzing its crystalline structure at low temperatures (Basok et al., 2005).
Sensor Development
- Sensor for Detection of Samarium : A composite sensor based on this compound was developed for the detection of Samarium. The sensor showed a wide linear working range and good selectivity over other metal ions (Agrahari & Srivastava, 2011).
Molecular and Proton-Transfer Complex Studies
- Conformational Mobility Analysis : The conformational mobility of this compound in molecular and proton-transfer complexes was studied using X-ray and DFT methods, revealing insights into its structural flexibility (Fonari et al., 2009).
Ion Transport Studies
- Liquid Membrane Transports of Alkali Cations : This compound has been used in the study of liquid membrane transports of alkali metal cations, showing its potential as an efficient carrier for specific ions (Ma et al., 2005).
Ion-Selective Electrode Applications
- Lead-selective Membrane Electrodes : Derivatives of this compound have been synthesized for use as neutral lead(II) ionophores in ion-selective electrode applications, demonstrating its utility in detecting lead ions in various samples (Yang et al., 1997).
Mecanismo De Acción
Target of Action
It is known to bind metal ions like potassium and pyridoxine hydrochloride . These ions play crucial roles in various biological processes, including signal transduction, enzyme activation, and maintaining cell potential.
Mode of Action
The compound, being a macrocycle, facilitates the modification of the electrode used in the estimation of riboflavin or vitamin B2 in food and pharmaceutical samples . It is also capable of effectively binding metal ions
Result of Action
It is used as an ionophore in the preparation of poly(vinyl chloride) membrane-based zn2+ sensor applicable in the estimation of zn in water and drug samples .
Análisis Bioquímico
Biochemical Properties
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and bind metal ions such as potassium and pyridoxine hydrochloride . This compound interacts with various enzymes and proteins, facilitating the modification of electrodes used in the estimation of riboflavin or vitamin B2 in food and pharmaceutical samples . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with metal ions, which can influence the activity of enzymes and proteins involved in these biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to suppress the biological function of osteosarcoma cells . The compound’s ability to bind metal ions and form stable complexes can lead to alterations in cellular processes, impacting cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming stable complexes with metal ions, which can alter the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . The compound’s ability to form hydrogen bonds and bind metal ions is crucial for its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the molecular weight of this polymer can be determined by measuring its weight gain following exposure to hydrogen plasma . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that the compound’s ability to form stable complexes with metal ions can lead to sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively bind metal ions and influence biochemical reactions without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . Threshold effects have been noted, indicating that the compound’s impact on cellular processes is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to form stable complexes with metal ions can influence metabolic flux and metabolite levels. For example, it has been used in the estimation of riboflavin or vitamin B2 in food and pharmaceutical samples, indicating its role in metabolic pathways involving these compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions can affect its localization and accumulation within specific cellular compartments . This can influence the compound’s activity and function, as well as its overall distribution within the organism.
Subcellular Localization
The subcellular localization of this compound is influenced by its ability to form stable complexes with metal ions and interact with specific targeting signals or post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its role in various biochemical processes.
Propiedades
IUPAC Name |
7,16-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O4/c1-3-7-25(8-4-1)23-27-11-15-29-19-21-31-17-13-28(24-26-9-5-2-6-10-26)14-18-32-22-20-30-16-12-27/h1-10H,11-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHZGOBRKWVALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391303 | |
| Record name | 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69703-25-9 | |
| Record name | 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16- diazacyclooctadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-Pyridyl)ethyl]benzenesulfonamide](/img/structure/B1229799.png)

![7-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one](/img/structure/B1229805.png)

![N-[4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-pyridinecarboxamide](/img/structure/B1229810.png)
![O-[(2-carbamimidamidoethoxy)(hydroxy)phosphoryl]serine](/img/structure/B1229811.png)





![trans-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide](/img/structure/B1229822.png)
![(1R,4S,5R,9S,10S,13S,15S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1229823.png)

